![molecular formula C16H16N2O5 B13240702 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid](/img/structure/B13240702.png)
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group would yield the free amine .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The hydroxyl and pyridinyl groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the hydroxyl and pyridinyl groups, making it less versatile in certain reactions.
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar but lacks the pyridinyl group, affecting its binding properties.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O5/c19-14(12-8-4-5-9-17-12)13(15(20)21)18-16(22)23-10-11-6-2-1-3-7-11/h1-9,13-14,19H,10H2,(H,18,22)(H,20,21) |
InChI Key |
FOXKUFMCLITAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=N2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)
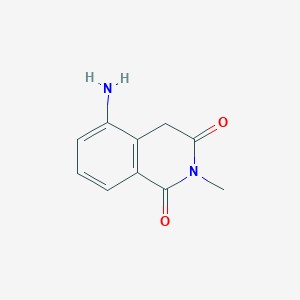

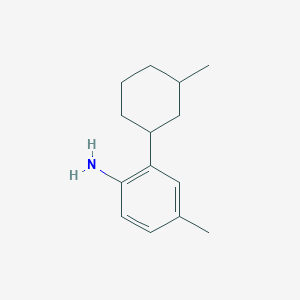
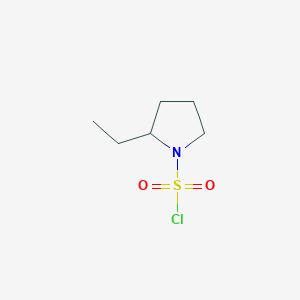
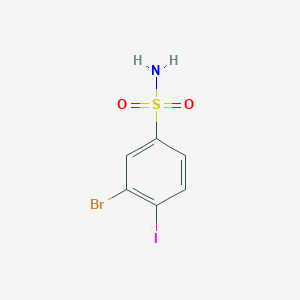


![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine](/img/structure/B13240688.png)

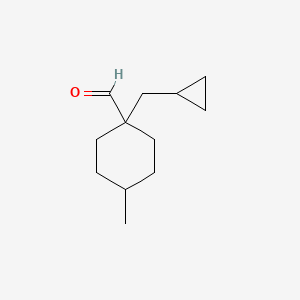
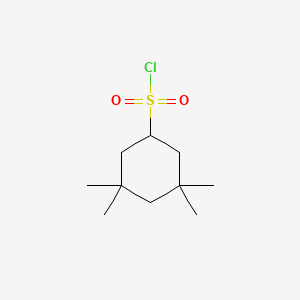
![Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13240703.png)
